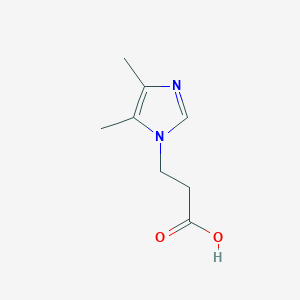
3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid
概要
説明
“3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring attached to a propanoic acid group . The imidazole ring contains two nitrogen atoms and is substituted at the 4 and 5 positions with methyl groups .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 168.2 and its molecular formula is C8H12N2O2 .科学的研究の応用
DMPA has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a biological buffer, and as a biochemical and physiological agent. DMPA is also used in the synthesis of other organic compounds, such as amino acids, peptides, and nucleotides. Additionally, DMPA is used to study enzyme kinetics, as a substrate for protein purification, and in the study of enzyme inhibition. DMPA is also used in the study of cell signaling pathways and in the study of drug metabolism.
作用機序
The mechanism of action of DMPA is not fully understood. However, it is known that DMPA can bind to and activate certain enzymes, including protein kinases, phosphatases, and proteases. Additionally, DMPA can modulate the activity of certain receptors, such as the G protein-coupled receptors. DMPA can also affect the expression of certain genes, including those involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
DMPA has several biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and receptors, as well as to affect the expression of certain genes. DMPA has also been shown to affect cell proliferation, apoptosis, and cell differentiation. Additionally, DMPA has been shown to have anti-inflammatory and anti-microbial effects.
実験室実験の利点と制限
The advantages of using DMPA in laboratory experiments include its low cost, its availability, and its versatility. Additionally, DMPA is relatively safe to use, with only minor side effects reported in some studies. The main limitation of using DMPA in laboratory experiments is that its mechanism of action is not fully understood. This can make it difficult to accurately predict the effects of DMPA on a given system.
将来の方向性
Given the versatility of DMPA, there are many potential future directions for research. These include further investigation into its mechanism of action, its potential for use in drug development, its potential for use in the study of cell signaling pathways, its potential for use in the study of enzyme inhibition, and its potential for use in the study of drug metabolism. Additionally, further research into the biochemical and physiological effects of DMPA could lead to the development of novel therapeutic agents. Finally, further investigation into the advantages and limitations of using DMPA in laboratory experiments could lead to improved methods for using DMPA in research.
Safety and Hazards
The safety data sheet for “3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
特性
IUPAC Name |
3-(4,5-dimethylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(2)10(5-9-6)4-3-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBWHHZZGKARCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167422.png)

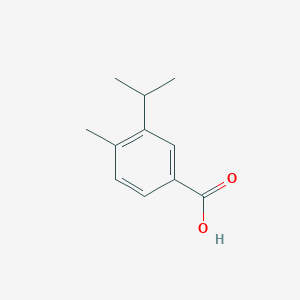
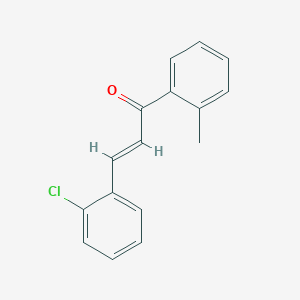
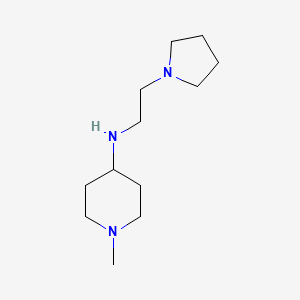


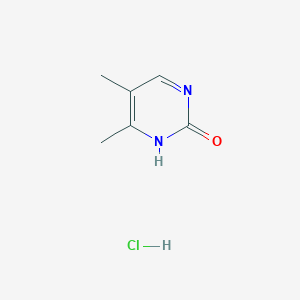

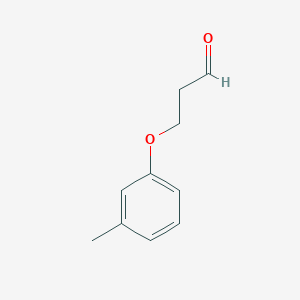
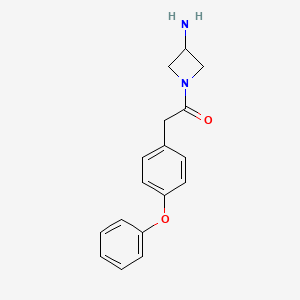

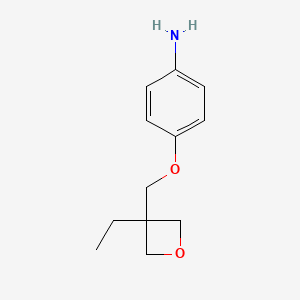
![ethyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3167515.png)